molecular formula C6H3FN2O5 B1294825 2,6-Dinitro-4-fluorophenol CAS No. 364-32-9

2,6-Dinitro-4-fluorophenol

Cat. No. B1294825
M. Wt: 202.1 g/mol
InChI Key: MDOWEUXXLVBZIU-UHFFFAOYSA-N
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Patent
US07196087B2

Procedure details

To 1.9 mL (24.74 mmol) of dimethyl formamide dissolved in 20 mL benzene was added 2.7 mL (37.11 mmol) thionyl chloride. The mixture was stirred for 10 minutes and 5.0 g (24.74 mmol) 4-fluoro-2,6-dinitrophenol was added. The mixture was refluxed 6 hours, cooled and concentrated under reduced pressure. The residue was recrystallized from ethanol to give 2-chloro-5-fluoro-1,3-dinitro-benzene (5.39 g).
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.S(Cl)([Cl:8])=O.[F:10][C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[C:14](O)=[C:13]([N+:21]([O-:23])=[O:22])[CH:12]=1>C1C=CC=CC=1>[Cl:8][C:14]1[C:15]([N+:17]([O-:19])=[O:18])=[CH:16][C:11]([F:10])=[CH:12][C:13]=1[N+:21]([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
1.9 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.39 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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